![molecular formula C13H17BCl2O3 B6304989 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester CAS No. 1689538-76-8](/img/structure/B6304989.png)
2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester
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Overview
Description
“2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1689538-76-8 . Its IUPAC name is 2-(2,4-dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The molecular weight of this compound is 302.99 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)11(17-5)10(8)16/h6-7H,1-5H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are utilized in a radical approach for catalytic protodeboronation . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 302.99 . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a reagent in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can undergo catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound . This process is particularly useful in the formal anti-Markovnikov hydromethylation of alkenes .
3. Synthesis of Piperidine-based MCH R1 Antagonists This compound can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .
Preparation of 4-Aryl-1,8-naphthyridin-2 (1 H)-ones
It can be used as a substrate in Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2 (1 H)-ones .
5. Synthesis of Biaryl-based Phenylalanine Amino Acid Analogs This compound can be used as an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .
Hydrolysis
Phenylboronic pinacol esters, including this compound, are susceptible to hydrolysis . This property is important for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . The compound’s stability and preparation methods can impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many organic synthesis processes .
Action Environment
The action of 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the compound is usually bench stable , which means it can withstand typical laboratory conditions. Care must be taken when considering these boronic pinacol esters for pharmacological purposes due to their susceptibility to hydrolysis at physiological ph . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Safety and Hazards
Future Directions
As pinacol boronic esters are highly valuable building blocks in organic synthesis , there is potential for further development and application of these compounds in various chemical reactions. The development of more efficient and diverse protocols for their use, including the protodeboronation process, could be a valuable direction for future research .
properties
IUPAC Name |
2-(2,4-dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)11(17-5)10(8)16/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVSJQYMQGNOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester |
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